Product packaging for Xyloketal D(Cat. No.:)

Xyloketal D

Cat. No.: B1246717
M. Wt: 262.3 g/mol
InChI Key: IIAGASOFCPRGKH-IBRIGMFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xyloketal D is a secondary metabolite isolated from the marine mangrove fungus Xylaria sp. It is part of the unique xyloketal family of compounds, which are characterized by their ketal-bridged molecular structures and have garnered significant interest for their diverse bioactivities . The compound has been structurally elucidated as a colorless crystalline solid with a molecular formula of C 15 H 18 O 4 and a melting point of 111-113°C . While specific mechanistic studies for this compound are less extensive than for other family members like Xyloketal B, its research value is rooted in the demonstrated properties of xyloketals. Related compounds have shown potent antioxidative , neuroprotective , and cardioprotective effects in various models . For instance, Xyloketal B, a well-studied analogue, protects against oxidative stress-induced damage by scavenging free radicals and inhibiting pro-oxidant enzymes like NADPH oxidase . It has also been shown to modulate ion channels, such as acting as a blocker of L-calcium channels, which is a mechanism of interest for neuroprotection . Furthermore, xyloketal derivatives have exhibited protective effects in models of Parkinson's disease, attenuating dopamine neuron degeneration . As a research chemical, this compound serves as a valuable chemical reference standard and a lead compound for investigating new biological pathways . Its structure provides a foundation for exploring structure-activity relationships (SAR) within this promising class of marine natural products, opening avenues for medicinal chemistry and drug discovery efforts, particularly in oxidative stress-related disorders and neurodegenerative conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1246717 Xyloketal D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

1-[(3R,3aR,9aR)-5-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone

InChI

InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)6-11-13(19-15)5-4-10(9(2)16)14(11)17/h4-5,8,12,17H,6-7H2,1-3H3/t8-,12+,15+/m0/s1

InChI Key

IIAGASOFCPRGKH-IBRIGMFSSA-N

Isomeric SMILES

C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=CC(=C3O)C(=O)C)C

Canonical SMILES

CC1COC2(C1CC3=C(O2)C=CC(=C3O)C(=O)C)C

Synonyms

xyloketal D

Origin of Product

United States

Isolation and Structural Elucidation of Xyloketal D

Methodologies for Structural Characterization

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Analysis for Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in its structural elucidation, and for complex molecules like Xyloketal D, this often requires a combination of experimental spectroscopy and theoretical calculations. mdpi.comull.es Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, has emerged as a powerful tool for this purpose. mdpi.com The sign and intensity of the observed Cotton effects in an ECD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's absolute stereochemistry. ull.es

In the case of this compound, isolated from the mangrove fungus Xylaria sp. (no. 2508), its absolute configuration was successfully determined by comparing the experimental ECD spectrum with spectra generated through quantum mechanical calculations. researchgate.netcitycollegekolkata.org This process began with a conformational analysis to identify the most stable three-dimensional structures of the molecule in solution. researchgate.net

Following the identification of these conformers, their individual CD spectra were calculated. The final theoretical spectrum was then generated by averaging the spectra of the two major conformers, weighted according to their predicted populations based on the Boltzmann distribution. researchgate.net This calculated, Boltzmann-weighted spectrum was then compared directly with the experimental ECD spectrum of the natural this compound. An excellent match was found between the experimental data and the spectrum calculated for the (2R, 5R, 6R) enantiomer, unequivocally establishing this as the absolute configuration of this compound. researchgate.net

Table 1: ECD Analysis and Computational Parameters for this compound
ParameterDescriptionSource
Analytical MethodElectronic Circular Dichroism (ECD) Spectroscopy combined with computational analysis. researchgate.net
Conformational Analysis SoftwareSpartan force field package was used to determine low-energy conformers. researchgate.net
Key Conformational FindingThe five-membered ring is relatively rigid, while the six-membered ring shows flexibility, resulting in two major conformers. researchgate.net
Final DeterminationThe experimental ECD spectrum showed a strong correlation with the Boltzmann-weighted calculated spectrum for the (2R, 5R, 6R) configuration. researchgate.net

Elucidation of Relative and Absolute Stereochemistry

The complete stereochemical description of a molecule involves defining both its relative and absolute configuration. spcmc.ac.in Relative configuration describes the orientation of different stereocenters within the molecule relative to each other, while absolute configuration refers to the precise spatial arrangement of atoms that distinguishes a chiral molecule from its mirror image. spcmc.ac.inutdallas.edu

The relative stereochemistry of this compound was elucidated primarily through the analysis of its Nuclear Magnetic Resonance (NMR) spectra, in conjunction with comparisons to its analogue, Xyloketal A. researchgate.net The NMR data for this compound revealed signals that were similar to those found in Xyloketal A, suggesting an analogous core structure. researchgate.net For the xyloketal family of compounds, a key and consistent stereochemical feature is the cis-junction between the pyran and furan (B31954) rings at the C-2 and C-6 positions. researchgate.net Furthermore, the orientation of the methyl groups at C-2 and C-5 is predominantly cis. researchgate.net These features of relative stereochemistry were assigned to this compound based on these established patterns within the compound family.

While relative stereochemistry defines the internal arrangement, the absolute configuration provides the molecule's definitive three-dimensional identity. As detailed in the preceding section, the absolute stereochemistry of this compound was conclusively established as (2R, 5R, 6R) through the powerful combination of experimental ECD spectroscopy and computational analysis. researchgate.net This assignment, initially based on chiroptical methods, was later unequivocally confirmed through the total synthesis of (–)-Xyloketal D, which matched the natural product. researchgate.netscispace.com

Table 2: Stereochemical Features of this compound
Stereochemical AspectDescriptionMethod of DeterminationSource
Relative StereochemistryCis-junction of the pyran and furan rings (at C-2 and C-6); cis orientation of methyl groups at C-2 and C-5.NMR spectroscopy and analogy to other xyloketals. researchgate.netresearchgate.net
Absolute Configuration(2R, 5R, 6R)ECD spectroscopy with computational analysis; confirmed by total synthesis. researchgate.netresearchgate.netscispace.com

Total Synthesis and Synthetic Methodologies of Xyloketal D

Historical Development of Xyloketal D Synthesis

Following the isolation and characterization of the xyloketal family of natural products from the mangrove fungus Xylaria sp., the synthesis of these compounds became a notable goal for organic chemists. sfu.ca Early efforts established key strategies that would be refined over time. Several successful approaches to (−)-xyloketal D have been reported, including a gold-catalyzed cycloisomerization by Sarkar and Panda, a sequential Michael-addition ketalization sequence developed by Flörke, and a Diels-Alder cycloaddition approach pioneered by Wilson. nih.govnih.gov Wilson's strategy, in particular, utilized an ortho-quinone methide (o-QM) as a key reactive intermediate. nih.govnih.gov This intermediate-based approach has been a recurring theme in subsequent synthetic routes. nih.govresearchgate.netclockss.org Krohn and co-workers also contributed significantly, reporting an asymmetric synthesis starting from (3R)-3-methylbutyrolactone and 2,4-dihydroxyacetophenone. clockss.orgcitycollegekolkata.org More recent advancements have introduced chemoenzymatic methods, which leverage the selectivity of enzymes to achieve a more efficient synthesis. acs.orgnih.gov

Racemic Total Synthesis Approaches

Initial synthetic campaigns often targeted the racemic form of the natural product to establish the viability of a proposed synthetic route before tackling the more complex challenge of enantioselectivity.

A highly effective and stereoselective total synthesis of (±)-xyloketal D has been accomplished through a cycloaddition reaction serving as the key strategic step. researchgate.netopenalex.org This approach involves the reaction of an ortho-quinone methide (o-QM) intermediate with a dihydrofuran. researchgate.netlookchem.com The o-QM, a reactive species, can be generated thermally from a suitable precursor, such as an appropriately functionalized Mannich base. nih.govingentaconnect.comcdnsciencepub.com This intermediate then undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with the dihydrofuran to construct the characteristic bicyclic ketal core of this compound. sfu.canih.gov While effective in forming the desired skeleton, early methods employing thermal conditions for o-QM generation sometimes resulted in a mixture of products and modest yields. nih.govnih.gov

An alternative strategy for the construction of the this compound framework involves a sequential Michael addition-ketalization process. nih.govresearchgate.net This route, reported by Flörke, provides another pathway to the core structure, diverging from the cycloaddition-based methods. nih.govnih.gov This approach demonstrates the modularity of strategies available for assembling this class of natural products.

Asymmetric Total Synthesis Strategies

Building upon the foundations of racemic synthesis, researchers developed enantioselective methods to produce the specific stereoisomer found in nature.

A successful asymmetric total synthesis of (–)-xyloketal D and its enantiomer was achieved by adapting the ortho-quinone methide cycloaddition strategy. sfu.caingentaconnect.comcdnsciencepub.com The key to controlling the stereochemistry was the use of a chiral, non-racemic dienophile. nih.govacs.org Specifically, the reaction of the o-QM with enantiomerically pure (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran via a diastereoselective inverse-electron-demand Diels-Alder reaction allowed for the synthesis of both (–)-xyloketal D and its unnatural enantiomer. ingentaconnect.comcdnsciencepub.com This achievement was crucial as it definitively confirmed the absolute stereochemistry of the natural product. ingentaconnect.comcdnsciencepub.com The required chiral dihydrofurans were prepared from the corresponding (R)- and (S)-2-methylpent-4-ynoic acids. ingentaconnect.com

Chemoenzymatic Synthesis of this compound

A modern and highly efficient approach to the synthesis of (–)-xyloketal D merges biocatalysis with traditional organic synthesis. acs.orgresearchgate.net This chemoenzymatic strategy, developed by the Narayan lab, leverages the exquisite selectivity of enzymes to overcome challenges faced by purely chemical methods. nih.govacs.orgrsc.org

The key transformation involves the use of a non-heme iron (NHI) α-ketoglutarate dependent monooxygenase, such as ClaD, to perform a selective benzylic C–H hydroxylation on a resorcinol (B1680541) precursor. nih.govacs.orgnih.gov This enzymatic oxidation produces a benzylic alcohol that, under mild aqueous conditions, readily dehydrates to form an ortho-quinone methide intermediate in situ. acs.orgnih.govrsc.org This biocatalytically generated o-QM is then trapped in a one-pot cycloaddition reaction with a chiral dienophile. nih.govacs.orgchemrxiv.org This chemoenzymatic cascade has been shown to generate (–)-xyloketal D in a 64% yield. nih.govchemrxiv.org This method offers significant advantages, including improved yields, milder reaction conditions compared to earlier thermal methods, and the avoidance of unwanted spiroketal byproducts. nih.govchemrxiv.org The modularity of this one-pot process also facilitates the generation of analogues for further biological evaluation. nih.gov

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has paved the way for the creation of a wide array of analogues and derivatives. These efforts are crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for identifying new molecules with potentially enhanced biological activities.

Demethyl Analogues

The synthesis of demethyl analogues of this compound and other members of the xyloketal family has been achieved through a direct and efficient method. nih.govresearchgate.netacs.org This approach typically involves a boron trifluoride diethyl etherate (BF₃·OEt₂)-promoted electrophilic aromatic substitution reaction. nih.govacs.orgacs.org

In this key step, a 3-hydroxymethyl-2-methyl-4,5-dihydrofuran is reacted with a variety of substituted phenols. nih.govfigshare.com This method has proven to be remarkably efficient, in some cases leading to high yields of the desired products in a process that involves at least six individual reactions occurring in a single transformation. nih.govacs.org The successful synthesis of these demethyl analogues provides valuable insights into the potential biogenic origin of the xyloketal natural products and offers a platform for creating structural diversity. nih.govacs.orgsfu.ca

Table 1: Synthesis of Demethyl Analogues of Xyloketals

Reactants Key Reagent Reaction Type Significance Reference
3-hydroxymethyl-2-methyl-4,5-dihydrofuran, various phenols Boron trifluoride diethyl etherate Electrophilic aromatic substitution Direct and highly efficient synthesis of demethyl analogues. nih.gov, acs.org, acs.org

Modifications to Aromatic and Heterocyclic Moieties

To expand the chemical space around the xyloketal scaffold, researchers have focused on modifying the aromatic and heterocyclic portions of the molecule. These modifications aim to improve properties such as solubility and biological activity. nih.gov

One strategy involves the introduction of amino groups at the C-12 or C-13 position of the aromatic ring of Xyloketal B, a close analogue. nih.gov Furthermore, novel derivatives featuring a 1,3-oxazine moiety fused to the aromatic ring have been synthesized through a one-pot Mannich reaction involving xyloketal B, formaldehyde (B43269), and various primary amines. nih.gov When secondary amines are used, C-13 substituted amino derivatives are generated. nih.gov These synthetic efforts have led to the creation of diverse heterocyclic libraries derived from the natural product scaffold. dp.techchim.it

Novel Derivative Libraries for Biological Screening

A primary motivation for synthesizing this compound analogues is the generation of novel derivative libraries for biological screening. nih.govnih.gov These libraries, containing compounds with systematic structural variations, are essential for identifying new therapeutic leads. nih.gov

For example, a library of 39 novel xyloketal derivatives was designed and synthesized to explore their neuroprotective potential in models of Parkinson's disease. nih.gov Similarly, other libraries of xyloketal derivatives have been screened for vasorelaxing and angiogenic activities, with some compounds showing enhanced effects compared to the parent natural product. acs.org The biological evaluation of these libraries has been facilitated by the use of in vivo models, such as zebrafish, which allow for the assessment of a compound's activity in a whole-organism context. nih.govacs.org These screening efforts have identified promising new candidates for further development and have helped to elucidate the structure-activity relationships within the xyloketal family. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Xyloketal A
Xyloketal B
Xyloketal C
This compound
Xyloketal G
2,4-dihydroxyacetophenone
3-hydroxymethyl-2-methyl-4,5-dihydrofuran
Formaldehyde

Biological Activities and Pharmacological Investigations of Xyloketal D

Enzyme Modulation

Enzyme modulation is a key area of pharmacological research, with many therapeutic agents functioning through the inhibition or activation of specific enzymes.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). psu.edu The inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.gov While related compounds like Xyloketal A have demonstrated inhibitory activity against AChE, there is currently a lack of specific published research investigating the acetylcholinesterase inhibitory activity of Xyloketal D. nih.govresearchgate.net

Ion Channel Regulation

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing fundamental roles in a wide range of physiological processes.

L-Calcium Channel Blocking Activity

L-type calcium channels are a class of voltage-gated calcium channels crucial for cardiovascular function and neuronal activity. frontiersin.orgnih.gov Blockers of these channels are widely used in the treatment of hypertension and angina. frontiersin.orgresearchgate.net Studies have reported that the xyloketal class of compounds possesses L-type calcium channel blocking activities. researchgate.netsrce.hrresearchgate.net However, specific investigations into the L-calcium channel blocking effects of this compound have not been detailed in the current body of scientific literature.

Transient Receptor Potential Melastatin 7 (TRPM7) Channel Modulation

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a unique bifunctional protein with both ion channel and kinase domains, implicated in a variety of cellular processes, including cell proliferation and migration. mdpi.comqueens.orgnih.gov Its role in cancer has made it a target for therapeutic development. mdpi.comnih.gov Extensive research has shown that Xyloketal B is an inhibitor of TRPM7 channels. mdpi.comqueens.orgresearchgate.net In contrast, there is no specific data available from published studies on the modulatory effects of this compound on TRPM7 channels.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Effects

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage through oxidative stress, a process implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing ROS.

In vitro Cellular Antioxidant Mechanisms (e.g., HUVEC models)

Human Umbilical Vein Endothelial Cells (HUVECs) are a common in vitro model used to study the effects of compounds on the vascular endothelium, particularly in the context of oxidative stress and cardiovascular disease. nih.govmdpi.commdpi.com Numerous studies have detailed the potent antioxidant and protective effects of Xyloketal B in HUVEC models, often involving the induction of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govmdpi.comebi.ac.uk Despite the extensive research on other xyloketals, there is a lack of specific studies investigating the in vitro cellular antioxidant mechanisms of this compound in HUVEC or other cellular models.

In vivo Antioxidant Studies (e.g., Zebrafish respiratory burst assay)

This compound and its derivatives have demonstrated notable antioxidant properties in in vivo models. The zebrafish respiratory burst assay, a method used to measure reactive oxygen species (ROS) production, has been instrumental in evaluating these effects. In this assay, certain xyloketal derivatives have been shown to significantly reduce the generation of ROS. researchgate.netfao.org For instance, in studies involving phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced ROS overproduction in zebrafish embryos, pre-incubation with xyloketal compounds led to a dose-dependent decrease in NADPH oxidase activity, a major source of ROS. mdpi.com This suggests a direct or indirect inhibitory effect on the enzymes responsible for oxidative bursts. The transparency and rapid development of zebrafish embryos make them an ideal model for observing these antioxidant activities in a living organism. nih.gov

Involvement of Specific Antioxidant Pathways (e.g., NADPH oxidase, Nrf2/HO-1)

The antioxidant effects of xyloketals, including derivatives structurally related to this compound, are mediated through specific cellular pathways. A key mechanism is the modulation of the Keap1/Nrf2/ARE pathway. aginganddisease.orgmdpi.com Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. aginganddisease.orgmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the upregulation of enzymes like heme oxygenase-1 (HO-1). nih.govms-editions.cl

Studies have shown that xyloketal compounds can induce the expression of HO-1. nih.gov This induction is linked to the activation and nuclear translocation of Nrf2. nih.gov The antioxidant and anti-apoptotic actions of these compounds can be significantly diminished by inhibitors of HO-1, confirming the crucial role of this enzyme in their protective effects. nih.gov Furthermore, xyloketals have been found to suppress the activity of NADPH oxidase, a primary generator of ROS. mdpi.comnih.gov The inhibition of NADPH oxidase, coupled with the upregulation of the Nrf2/HO-1 pathway, forms a dual-pronged approach by which these compounds combat oxidative stress. nih.govaginganddisease.org

Neuroprotective Effects in Pre-clinical Models

Protection in Parkinson's Disease Models (e.g., MPP+-induced C. elegans and mouse models)

Xyloketal derivatives have shown significant neuroprotective potential in preclinical models of Parkinson's disease (PD). In models utilizing the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces dopaminergic neuron degeneration, these compounds have demonstrated protective effects. fao.orgscielo.br In the nematode Caenorhabditis elegans, a model organism for studying neurodegenerative diseases, certain xyloketal derivatives increased the survival rate of the worms exposed to MPP+. fao.orgscielo.br

Furthermore, in MPP+-induced mouse models of PD, administration of specific xyloketal derivatives protected against the degeneration of dopaminergic neurons. fao.org This was evidenced by an increased number of these neurons compared to the untreated MPP+ group. fao.org The neuroprotective action in these models is largely attributed to the antioxidant properties of the xyloketal compounds, which help to mitigate the oxidative stress that is a key factor in the pathogenesis of Parkinson's disease. fao.orgscielo.br Some studies also suggest that these compounds may modulate signaling pathways involved in cellular stress responses, such as the IRE1/XBP1 signaling pathway of the unfolded protein response. researchgate.net

Attenuation of Mutant Huntingtin Protein Aggregation in Huntington's Disease Models (e.g., C. elegans)

In preclinical models of Huntington's disease (HD), another neurodegenerative disorder, xyloketal derivatives have shown promise in addressing the core pathology of the disease: the aggregation of mutant Huntingtin (mHtt) protein. nih.govnih.gov Studies using a C. elegans model of HD, where the worms express the mutant protein, have demonstrated that treatment with xyloketal derivatives can improve the motility and survival of the organisms. scielo.brscielo.br

The protective mechanism appears to involve the direct interaction of the xyloketal compounds with the mHtt protein. nih.gov Molecular docking studies have suggested that these derivatives can bind to specific residues of the mHtt protein, forming a stable complex. nih.gov This interaction is believed to prevent or reduce the aggregation of the mutant protein, thereby alleviating its toxic effects on neuronal cells. scielo.brnih.gov The ability to attenuate protein aggregation highlights a key therapeutic potential for xyloketal derivatives in the treatment of Huntington's disease. nih.govnih.gov

Mitigation of Neonatal Hypoxic-Ischemic Brain Injury in Animal Models (e.g., Mouse pups)

Xyloketal compounds have been investigated for their neuroprotective effects in the context of neonatal hypoxic-ischemic (HI) brain injury, a significant cause of neurological disability in children. nih.govmdpi.com In mouse pup models that mimic this condition, treatment with xyloketal B, a related compound, has been shown to reduce the volume of brain infarction and promote the recovery of neurological function. nih.govresearchgate.net

The mechanisms underlying this protection involve the mitigation of several key pathological processes that occur following HI injury. Xyloketal B treatment was found to decrease calcium entry into neurons, a critical event in excitotoxicity. nih.gov It also reduced the number of apoptotic cells in the brain and modulated the levels of proteins involved in apoptosis, such as decreasing cleaved caspase-3 and Bax while increasing Bcl-2. nih.govresearchgate.net These findings indicate that xyloketal compounds can protect the neonatal brain from hypoxic-ischemic damage by interfering with the apoptotic cascade and other injury mechanisms. nih.gov

General Anti-apoptotic and Anti-inflammatory Mechanisms in Neural Contexts

The neuroprotective effects of xyloketal derivatives are underpinned by their ability to modulate fundamental cellular processes like apoptosis and inflammation. researchgate.netdovepress.com In various neural contexts, these compounds have demonstrated anti-apoptotic activity by regulating the expression of key proteins in the apoptotic pathway. For example, they have been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shifts the balance away from cell death and towards cell survival.

In addition to their anti-apoptotic effects, xyloketals also exhibit anti-inflammatory properties. researchgate.net While the precise mechanisms are still being elucidated, their ability to reduce oxidative stress is closely linked to inflammation, as reactive oxygen species can act as signaling molecules that trigger inflammatory responses. dovepress.com By scavenging free radicals and boosting endogenous antioxidant defenses, xyloketal derivatives can help to quell the inflammatory processes that contribute to neuronal damage in a variety of neurological conditions. researchgate.netthno.org

Cardiovascular System Modulation

This compound and its derivatives have demonstrated significant effects on the cardiovascular system, including the ability to relax blood vessels, promote the formation of new blood vessels, and protect the lining of blood vessels from injury.

Vasorelaxant Activities in Vascular Tissues (e.g., Rat thoracic aorta)

Research has shown that xyloketal derivatives can cause vasorelaxation, which is the widening of blood vessels, in the thoracic aorta of rats. nih.govresearchgate.net This effect is beneficial as it can lead to a decrease in blood pressure. wikipedia.org The vasorelaxant effect of these compounds appears to be mediated by mechanisms that are both dependent on and independent of the endothelium, the inner lining of blood vessels. nih.govresearchgate.net

In studies using isolated rat aortic rings, xyloketal derivatives were found to induce relaxation in a concentration-dependent manner. nih.govresearchgate.net This suggests that as the concentration of the compound increases, so does the degree of blood vessel relaxation. The activity was observed in rings where vasoconstriction was induced by potassium chloride (KCl). researchgate.net

The mechanism behind this vasorelaxant activity is linked to the production of nitric oxide (NO). researchgate.net NO is a key signaling molecule that plays a crucial role in regulating blood vessel tone. wikipedia.org The release of NO from endothelial cells leads to the relaxation of the surrounding smooth muscle cells, resulting in vasodilation. researchgate.net The involvement of NO in the action of xyloketal derivatives was confirmed by the fact that an inhibitor of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells, completely blocked the NO release. nih.gov

Promotion of Angiogenesis (e.g., Zebrafish angiogenesis screen)

Angiogenesis, the formation of new blood vessels, is a vital process in growth, development, and wound healing. dovepress.com this compound and its derivatives have been shown to promote angiogenesis in a zebrafish model. nih.govresearchgate.net The zebrafish is a common model organism for studying developmental processes, including the formation of blood vessels, due to its transparent embryos which allow for direct observation of vessel development. embopress.org

In a zebrafish angiogenesis screen, certain xyloketal derivatives were found to significantly promote the growth of new blood vessels in a concentration-dependent manner. nih.govresearchgate.net This pro-angiogenic effect was observed at various concentrations, indicating a dose-response relationship. nih.gov The formation of new blood vessels is a complex process involving the proliferation and migration of endothelial cells. ub.edu The pro-angiogenic activity of xyloketal derivatives suggests their potential role in therapeutic areas where enhanced blood vessel formation is desired.

The mechanism underlying this pro-angiogenic effect is believed to be at least partially mediated by nitric oxide (NO). researchgate.net NO is a known regulator of angiogenesis, and its production can be stimulated by various factors. vascularcell.com The finding that xyloketal derivatives enhance NO production aligns with their observed pro-angiogenic activities. researchgate.net

Protection against Oxidized Low-Density Lipoprotein (oxLDL)-Induced Endothelial Injury

Oxidized low-density lipoprotein (oxLDL) is a key player in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. frontiersin.orgnih.gov oxLDL can cause damage to endothelial cells, the cells that line the blood vessels, leading to endothelial dysfunction, a critical early event in atherosclerosis. nih.govnih.gov this compound and its derivatives have demonstrated a protective effect against this oxLDL-induced endothelial injury. nih.govresearchgate.net

In in vitro studies using human umbilical vein endothelial cells (HUVECs), pretreatment with xyloketal derivatives was shown to significantly improve cell viability after exposure to oxLDL. nih.gov This protective effect was observed without the compounds themselves being toxic or causing cell proliferation. ebi.ac.uk

The mechanisms underlying this protection are multifaceted. Xyloketal derivatives have been found to:

Enhance Nitric Oxide (NO) Production: They promote the production of NO in endothelial cells, a molecule that not only helps in vasorelaxation but also has protective effects on the endothelium. nih.govresearchgate.netresearchgate.net

Reduce Oxidative Stress: oxLDL induces oxidative stress by increasing the production of reactive oxygen species (ROS). mdpi.com Xyloketal derivatives can attenuate this by reducing the generation of ROS. researchgate.net

Modulate Key Signaling Pathways: They can influence signaling pathways involved in cell survival and function, such as the Akt/eNOS pathway. ebi.ac.ukresearchgate.net Specifically, they have been shown to increase the phosphorylation of eNOS at a positive regulatory site (Ser-1177) and inhibit it at a negative regulatory site (Thr-495), leading to enhanced eNOS activity and NO production. nih.govebi.ac.uk

Table 1: Cardiovascular System Modulation by this compound and its Derivatives

ActivityModel SystemKey FindingsMechanism of Action
Vasorelaxant Activities Rat thoracic aortaInduces concentration-dependent relaxation of pre-contracted aortic rings. nih.govresearchgate.netEndothelium-dependent and -independent pathways, involving nitric oxide (NO) production. nih.govresearchgate.net
Promotion of Angiogenesis Zebrafish angiogenesis screenPromotes the formation of new blood vessels in a concentration-dependent manner. nih.govresearchgate.netAt least partially mediated by nitric oxide (NO). researchgate.net
Protection against oxLDL-Induced Endothelial Injury Human Umbilical Vein Endothelial Cells (HUVECs)Protects endothelial cells from damage caused by oxidized low-density lipoprotein (oxLDL). nih.govresearchgate.netEnhances NO production, reduces oxidative stress, and modulates the Akt/eNOS signaling pathway. ebi.ac.ukresearchgate.netresearchgate.net

Antiproliferative Effects on Cell Lines

In addition to its cardiovascular effects, this compound and its derivatives have been investigated for their potential to inhibit the growth of cancer cells.

Inhibition of Glioblastoma Cell Proliferation

Glioblastoma is an aggressive and common type of brain tumor. nih.gov Studies have shown that xyloketal derivatives can inhibit the proliferation of glioblastoma cells. nih.govnih.gov

In vitro experiments using the U251 glioblastoma cell line demonstrated that a xyloketal compound reduced cell viability and proliferation. nih.gov It also inhibited the migration of these cancer cells, which is a crucial aspect of tumor invasion and metastasis. researchgate.net

The mechanism behind this antiproliferative effect involves the inhibition of key signaling pathways that are often dysregulated in cancer:

PI3K/Akt Pathway: This pathway is crucial for cell growth, survival, and proliferation. mdpi.com The xyloketal compound was found to decrease the phosphorylation of Akt, a key component of this pathway, thereby inhibiting its activity. nih.govnih.gov

MEK/ERK Pathway: This pathway is also involved in regulating cell proliferation and survival. nih.gov The compound was shown to reduce the phosphorylation of ERK1/2, indicating an inhibition of this pathway. nih.govnih.gov

Furthermore, the effects of the xyloketal compound on glioblastoma cells were linked to the inhibition of TRPM7 (Transient Receptor Potential Melastatin 7) channels, which have been implicated in the growth and spread of glioblastoma. nih.govresearchgate.net

Cytotoxicity against Specific Cancer Cell Lines (in vitro studies)

The cytotoxic effects of xyloketal derivatives have been evaluated against various cancer cell lines in vitro. Cytotoxicity refers to the ability of a compound to kill cancer cells.

Studies have shown that certain xyloketal derivatives exhibit cytotoxic activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-435. researchgate.net In contrast, other related compounds were found to be inactive against these cell lines, highlighting the importance of specific structural features for cytotoxic activity. researchgate.net

The evaluation of antiproliferative activity is often determined by measuring the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For instance, some novel benzopyran-4-one-isoxazole hybrid compounds, which share some structural similarities with xyloketals, displayed significant antiproliferative activities against various cancer cell lines with IC50 values in the micromolar range. chapman.edu

It is important to note that the cytotoxic effect can be selective. Some compounds have been shown to be more toxic to cancer cells than to normal, healthy cells, which is a desirable characteristic for a potential anticancer agent. chapman.edu For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives showed high selectivity indices, meaning they were much more toxic to breast cancer cells (MCF-7) than to normal cells. mdpi.com

Table 2: Antiproliferative Effects of this compound and its Derivatives

EffectCell LineKey FindingsMechanism of Action
Inhibition of Proliferation Glioblastoma (U251)Reduced cell viability, proliferation, and migration. nih.govresearchgate.netInhibition of PI3K/Akt and MEK/ERK signaling pathways, potentially through TRPM7 channel inhibition. nih.govnih.gov
Cytotoxicity Breast Cancer (MCF-7, MDA-MB-435)Exhibited cytotoxic activity against specific breast cancer cell lines. researchgate.netThe specific mechanisms are still under investigation but are related to the chemical structure of the compounds.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data on the biological activities and pharmacological investigations of This compound concerning its modulation of drug-metabolizing enzymes such as Cytochrome P450 3a.

The majority of existing research in this area has focused on a closely related analogue, Xyloketal B . Studies on Xyloketal B have shown that it can influence the activity and expression of drug-metabolizing enzymes. For instance, research in animal models has demonstrated that Xyloketal B can downregulate the activity and expression of hepatic Cyp3a, the rat equivalent of human CYP3A4. dovepress.comnih.govresearchgate.net Molecular docking studies have also suggested that Xyloketal B can bind to the active site of human cytochrome P450 3A4. nih.govresearchgate.netnih.gov

However, these findings are specific to Xyloketal B. Without dedicated studies on this compound, it is not scientifically accurate to extrapolate these results. The structural differences between Xyloketal B and this compound, although they are part of the same family of compounds, could lead to significantly different biological activities, including their effects on drug-metabolizing enzymes.

Therefore, content for the requested section "5.7. Modulation of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 3a)" for this compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of specific scientific evidence. Further research is required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of Xyloketal D and Its Analogues

Identification of Key Pharmacophores for Bioactivity

The fundamental structural framework of Xyloketal D, the benzannulated spiroketal, is considered the primary pharmacophore responsible for its bioactivity. rsc.org This core consists of a bicyclic ketal system fused to an aromatic ring, a unique assembly that dictates its interaction with biological targets. nih.gov SAR studies on xyloketals and related chromanes have identified specific functional groups as crucial for their biological effects.

Key pharmacophoric features include:

The Tetrahydrofuranobenzopyran System: This entire heterocyclic moiety is the foundational scaffold. Its rigid, three-dimensional structure is essential for orienting other functional groups for target binding. icp.ac.runih.gov

The Phenolic Hydroxyl Group: Structure-activity analyses have indicated that the phenolic hydroxyl group on the aromatic ring is a key reactive site, particularly for the compound's antioxidant and radical-scavenging activities. researchgate.net The mechanism is believed to involve a sequential proton loss electron-transfer (SPLET) process. researchgate.net

Aromatic Hydrogen Substituents: The substitution pattern on the aromatic ring, including the presence of hydrogen atoms at specific positions, has also been correlated with bioactivity. researchgate.net

The combination of the rigid heterocyclic core and the reactive phenolic hydroxyl group appears to be essential for the diverse bioactivities attributed to this compound and its analogues, which range from acetylcholine (B1216132) esterase inhibition to neuroprotection. researchgate.netnih.gov

Impact of Aromatic Ring Substituents on Efficacy

Modifications to the aromatic ring of the xyloketal scaffold serve as a critical strategy for fine-tuning pharmacological efficacy. The synthesis of a series of demethyl analogues of this compound has been accomplished by reacting various corresponding phenols, demonstrating the feasibility of altering the aromatic substitution pattern. nih.gov These syntheses often employ electrophilic aromatic substitution reactions, highlighting the importance of the electronic environment of the benzene (B151609) ring. nih.gov

While specific SAR data for a wide range of this compound analogues with varied aromatic substituents is still emerging, studies on the broader class of xyloketal derivatives provide valuable insights. For instance, a library of novel xyloketal derivatives with modifications on the aromatic portion showed a spectrum of neuroprotective activities. nih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity of the phenolic hydroxyl group, which is a key element for the compound's antioxidant properties. researchgate.net

Modification TypeExample SubstituentPotential Impact on Bioactivity
Demethylation Removal of methyl groupsAlters lipophilicity and potential for hydrogen bonding.
Alkylation Addition of alkyl chainsIncreases lipophilicity, potentially affecting membrane permeability.
Halogenation Introduction of F, Cl, BrModifies electronic properties and metabolic stability.
Hydroxylation Addition of -OH groupsEnhances antioxidant potential and hydrogen bonding capacity.

Systematic modification of these substituents is a key strategy in medicinal chemistry to optimize the activity, selectivity, and pharmacokinetic properties of the this compound scaffold.

Influence of Heterocyclic Ring System Modifications

The heterocyclic core of this compound is a defining feature that significantly influences its biological profile. SAR studies comparing xyloketal derivatives with different heterocyclic systems have yielded clear insights into the structural requirements for optimal activity.

A pivotal finding is the superior efficacy of derivatives possessing a benzopyrano pyran skeleton, which is the core structure of this compound. nih.gov In comparative studies, these compounds demonstrated increased antioxidative and neuroprotective activities in vivo when compared to analogues featuring a benzopyrano furan (B31954) skeleton. nih.gov This suggests that the six-membered pyran ring in the spiroketal system is preferred over a five-membered furan ring for these specific biological endpoints.

Heterocyclic SystemRelative Bioactivity (Neuroprotective/Antioxidant)Reference
Benzopyrano Pyran (this compound type) Higher Activity nih.gov
Benzopyrano Furan Lower Activity nih.gov

Furthermore, the synthesis of derivatives where the core heterocyclic system is altered, such as the creation of benzo-1,3-oxazine xyloketal analogues, has been explored. researchgate.net The resulting compounds showed potent activity in certain assays, like anti-heat stress models, indicating that while the benzopyrano pyran system is highly effective, other heterocyclic arrangements can confer novel biological activities. researchgate.net

Stereochemical Considerations in Bioactivity

Stereochemistry plays a crucial role in the biological activity of this compound. The natural product possesses a complex three-dimensional architecture with a unique cis disposition of three contiguous stereogenic centers within the tetrahydrofuranobenzopyran moiety. icp.ac.runih.gov This precise spatial arrangement is critical for its interaction with specific biological targets.

The significance of stereochemistry is underscored by the extensive efforts dedicated to the stereoselective synthesis of this compound. The total synthesis of (−)-xyloketal D and its corresponding enantiomer has been successfully achieved, a process that definitively confirmed the absolute stereochemistry of the natural compound. researchgate.net The development of chemoenzymatic strategies to access optically pure (−)-xyloketal D further highlights the importance of obtaining specific stereoisomers for biological evaluation. nih.gov

While direct comparative studies on the bioactivity of different this compound stereoisomers are not extensively detailed in current literature, the principles of stereopharmacology strongly suggest that enantiomers and diastereomers would exhibit different potencies and potentially different biological activities. The meticulous focus on controlling stereochemistry during synthesis is predicated on the hypothesis that only one stereoisomer will have the optimal fit for its biological target, a common principle for chiral natural products. icp.ac.runih.gov

Computational Approaches to SAR Modeling (e.g., COMSIA)

Computational modeling provides powerful tools to rationalize and predict the structure-activity relationships of complex molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help to translate structural features into predictive models of biological activity.

For the broader class of xyloketal derivatives, a Comparative Molecular Similarity Indices Analysis (CoMSIA) has been successfully applied to explain their SAR. researchgate.net This 3D-QSAR study generated a predictive model that correlated the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their neuroprotective activity. researchgate.net The resulting CoMSIA contour maps provide a visual guide for designing new analogues with enhanced potency by indicating regions where specific physicochemical properties are favorable or unfavorable for activity. researchgate.net For example, one study found that a highly active derivative fit well within the favorable regions of the CoMSIA map, corroborating the model's predictive power. researchgate.net

In addition to 3D-QSAR, other computational methods have been employed to understand the properties of related structures. Density functional theory (DFT) calculations, for instance, have been used to elucidate the antioxidant mechanism of chromanes structurally similar to the xyloketal core. researchgate.net These computational approaches are invaluable for guiding the synthetic efforts toward more potent and selective this compound analogues, saving significant time and resources in the drug discovery process. mdpi.com

Advanced Methodologies in Xyloketal D Research

Chromatographic Separation Techniques for Isolation and Purification

The initial discovery of Xyloketal D relied on its isolation from the ethyl acetate (B1210297) extract of the fermentation broth of the mangrove fungus Xylaria sp. researchgate.net The purification of this compound from this complex natural mixture is achieved through chromatographic methods. Specifically, column chromatography using silica (B1680970) gel as the stationary phase is a key step. researchgate.net A gradient elution system, which involves gradually changing the solvent polarity, is employed to separate the various metabolites. This process typically starts with a non-polar solvent like petroleum ether and progressively increases in polarity by adding ethyl acetate. researchgate.net This technique allows for the separation of compounds based on their differential adsorption to the silica gel, ultimately yielding purified this compound.

In addition to isolation from natural sources, various total synthesis approaches have been developed, which also rely on chromatographic purification. icp.ac.ruresearchgate.net For instance, after synthetic reactions, the crude product is often purified by flash column chromatography to yield the target molecule. icp.ac.ru

Technique Stationary Phase Mobile Phase System Purpose Reference
Column ChromatographySilica GelGradient elution from petroleum ether to ethyl acetateIsolation and purification from fungal fermentation broth researchgate.net
Flash Column ChromatographySilica GelPetroleum ether/Ethyl acetate mixturePurification of synthetically derived this compound icp.ac.ru

Integration of Multi-Omics Approaches in Bioactivity Profiling

Multi-omics represents an integrated analytical approach that combines data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of a biological system. uva.es In the context of natural product research, multi-omics can be a powerful tool for bioactivity profiling, helping to elucidate a compound's mechanism of action, identify molecular targets, and discover potential therapeutic applications. researchgate.netresearchgate.net By analyzing the global changes in genes, proteins, and metabolites within a cell or organism after exposure to a compound, researchers can build a detailed "bioactivity profile." acs.org This profile can then be used to group chemicals with similar molecular effects and predict the toxicity or efficacy of data-poor substances. acs.org

While multi-omics approaches are increasingly used to explore the biosynthesis pathways of marine natural products and for drug discovery, specific studies applying a comprehensive multi-omics bioactivity profile to this compound have not been detailed in the available research. researchgate.netmdpi.com The application of such techniques could, however, provide significant insights into the biological functions of this compound, an area that remains largely unexplored compared to other members of the xyloketal family, such as Xyloketal B. mdpi.comresearchgate.net

In vitro Biological Assay Platforms

In vitro assays are essential tools for the preliminary screening of the biological activity of natural compounds in a controlled laboratory setting. These platforms often use cultured cells to investigate specific molecular and cellular responses.

Cell-based assays are fundamental in determining the effects of compounds on cellular health, particularly under conditions of oxidative stress. Oxidative stress is implicated in numerous diseases, and compounds that can mitigate its effects are of significant therapeutic interest. nih.gov Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial dysfunction and cardiovascular diseases, while the PC12 cell line is widely used in neuroprotection research. researchgate.net

While other xyloketal derivatives have been extensively studied for their protective effects against oxidative injury in HUVECs and PC12 cells, published research focusing specifically on the activity of this compound in these particular cell-based assays for oxidative stress is not available in the reviewed literature. researchgate.net

Mitochondria are central to cellular energy production and apoptosis. The mitochondrial membrane potential (MMP or ΔΨm) is a critical indicator of mitochondrial health. A decrease or collapse in MMP is an early hallmark of mitochondrial dysfunction and can trigger programmed cell death. MMP assays typically use cationic fluorescent dyes that accumulate in healthy mitochondria, where the membrane potential is high. A loss of potential prevents the dye from accumulating, leading to a measurable change in fluorescence.

These assays are crucial for assessing the potential toxicity or protective effects of chemical compounds on mitochondrial function. Although MMP assays have been used to evaluate other xyloketal derivatives, specific studies detailing the direct effects of this compound on mitochondrial membrane potential are not present in the available scientific literature. researchgate.net

In vivo Model Organism Research

In vivo models provide a more complex biological system to validate findings from in vitro assays, offering insights into a compound's effects within a whole organism.

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of bioactive compounds. mdpi.com Its rapid, external development, and transparent embryos allow for real-time visualization of organogenesis, including blood vessel formation (angiogenesis). Transgenic lines, such as the Tg(fli1:EGFP) line where blood vessels are fluorescently labeled, are particularly useful for assessing pro- or anti-angiogenic effects of compounds. Furthermore, zebrafish embryos are used in respiratory burst assays to measure reactive oxygen species (ROS) production, making them an effective model for studying oxidative stress in vivo. nih.gov

While arrays of xyloketal derivatives have been tested in zebrafish models to assess their effects on angiogenesis and oxidative stress, specific data detailing the activity of this compound in these assays are not available in the reviewed literature. nih.gov The established use of this model for related compounds highlights its potential for future investigations into the in vivo bioactivity of this compound.

Caenorhabditis elegans Models for Neurodegenerative Disease Studies

The nematode Caenorhabditis elegans (C. elegans) has emerged as a powerful in vivo model for investigating neurodegenerative diseases due to its genetic tractability, short lifespan, and well-characterized nervous system. srce.hracs.org This simple organism allows for large-scale analyses and has a neuronal network that has been completely mapped. mdpi.com Researchers have utilized transgenic C. elegans to model the pathology of human neurodegenerative disorders, such as Huntington's disease, by expressing mutant proteins. nih.gov

In the context of this compound and its derivatives, C. elegans models of Huntington's disease have been instrumental. nih.gov Studies have shown that derivatives of a related compound, Xyloketal B, can offer protective effects in these models. nih.govresearchgate.net For instance, in a C. elegans model expressing a mutant Huntingtin (mHtt) protein with an expanded polyglutamine tract (Q148), exposure to xyloketal derivatives resulted in a notable improvement in motility and an extension of lifespan under stress conditions. nih.gov The underlying mechanism for this protection is believed to be the attenuation of mHtt aggregate formation. nih.govdovepress.com A marine-derived xyloketal compound has also demonstrated efficacy in scavenging misfolded α-synuclein in a C. elegans model, suggesting a broader potential for these compounds in neuroprotection. acs.org

These findings highlight the utility of C. elegans as a preliminary screening tool to identify and evaluate the neuroprotective potential of compounds like this compound. The ability to observe phenotypic improvements and investigate the molecular basis of action in a whole-organism context provides valuable insights for further research. srce.hrnih.gov

Mammalian Animal Models for Neurological and Cardiovascular Investigations

Following promising results from simpler model organisms, research on xyloketal compounds has progressed to mammalian models to investigate their effects on more complex physiological systems, particularly in the realms of neurology and cardiovascular health. While specific studies focusing solely on this compound in mammalian models are not extensively detailed in the provided context, research on the closely related Xyloketal B (XKB) provides a strong indication of the methodologies employed.

In one study, the effects of XKB on drug-metabolizing enzymes were examined in rats. dovepress.comnih.gov Oral administration of XKB was found to significantly alter the pharmacokinetics of midazolam, a probe substrate for cytochrome P450 3A (Cyp3a) enzymes. dovepress.com This was evidenced by an increased area under the plasma concentration-time curve (AUC) of midazolam and a decrease in its clearance. dovepress.com These in vivo findings were complemented by molecular docking studies suggesting that XKB can bind to the active site of human CYP3A4 and a homology model of rat Cyp3a2. dovepress.comnih.gov This research highlights the use of mammalian models to understand the potential for drug-drug interactions and the influence of xyloketals on metabolic pathways.

Furthermore, rat models of seizure-induced brain injury have been employed to explore the neuroprotective mechanisms of Xyloketal B. nih.govresearchgate.net In these studies, XKB demonstrated a protective role by increasing the expression of SIRT3, a protein involved in mitochondrial function and cellular stress responses. nih.govresearchgate.net This, in turn, activated autophagy through the AMPK/mTOR signaling pathway, a cellular process for degrading and recycling damaged components. nih.govresearchgate.net The research involved histological analysis of hippocampal neurons, measurement of inflammatory and oxidative stress markers, and molecular techniques like qPCR and Western blotting to quantify protein and gene expression. nih.gov

These examples underscore the critical role of mammalian models in validating the therapeutic potential of xyloketal compounds identified in earlier-stage research and in elucidating their complex mechanisms of action in a physiological system more analogous to humans.

Computational Chemistry and Bioinformatics in this compound Research

Computational approaches have become indispensable in modern drug discovery and development, offering powerful tools to predict molecular interactions, understand structural properties, and guide experimental research. In the study of this compound and its analogs, computational chemistry and bioinformatics play a significant role.

Molecular Docking for Target Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a protein target. dovepress.commdpi.com

In research involving xyloketal derivatives, molecular docking has been employed to investigate their interaction with the mutant Huntingtin (mHtt) protein, which is implicated in Huntington's disease. dovepress.com These in silico simulations suggested that a xyloketal derivative could bind to specific glutamine residues of the mHtt protein, forming a stable complex that could potentially inhibit the formation of toxic protein aggregates. dovepress.com Such studies provide a molecular-level hypothesis for the protective effects observed in cellular and animal models. dovepress.com

Beyond neurodegenerative disease targets, molecular docking has also been used to explore the interactions of Xyloketal B with metabolic enzymes like human cytochrome P450 3A4. dovepress.com By building a homology model of the rat equivalent (Cyp3a2), researchers predicted that XKB could bind to the active site through the formation of hydrogen bonds. dovepress.comnih.gov This computational insight helped to explain the in vivo observation that XKB inhibits the activity of this enzyme. dovepress.com The process often involves generating numerous possible conformations of the ligand-protein interaction and scoring them based on energy calculations to identify the most likely binding modes. mdpi.com

The table below summarizes key findings from molecular docking studies on xyloketal-related compounds.

Compound/DerivativeProtein TargetPredicted Interaction/OutcomeReference(s)
Xyloketal Derivative 1Mutant Huntingtin (mHtt)Binds to GLN369 and GLN393, potentially preventing aggregate formation. dovepress.com
Xyloketal B (XKB)Human CYP3A4 / Rat Cyp3a2Binds to the active site via hydrogen bonds, suggesting inhibitory action. dovepress.com

Quantum Mechanical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum mechanical (QM) methods provide a highly detailed and accurate way to study the electronic structure and properties of molecules. idosr.orgresearchgate.net These calculations are fundamental to understanding the intrinsic properties of a compound like this compound, including its three-dimensional shape (conformation) and how it interacts with light (spectroscopy). numberanalytics.comnih.gov

Conformational analysis, which explores the different spatial arrangements of a molecule's atoms, is crucial because a molecule's shape dictates its biological activity. numberanalytics.com QM calculations, such as those based on Density Functional Theory (DFT), can determine the relative energies of different conformers, identifying the most stable, low-energy structures. numberanalytics.commdpi.com This information is vital for understanding how this compound might fit into the binding pocket of a target protein. The process involves optimizing the molecular geometry to find the minimum energy on the potential energy surface. mdpi.com

Furthermore, QM calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized or isolated compound. numberanalytics.comsolubilityofthings.com For example, these methods can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. numberanalytics.commdpi.com The calculated vibrational frequencies in an IR spectrum or the chemical shifts in an NMR spectrum are highly sensitive to the molecule's stereochemistry. numberanalytics.comnih.gov Agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure and conformation. mdpi.com While the provided search results offer a general overview of these methodologies, their specific application to this compound would follow these established principles. idosr.orgnumberanalytics.comnih.govnumberanalytics.commdpi.com

Predictive Modeling for Biological Activity

Predictive modeling in chemistry involves using computational models to forecast the biological activity or properties of molecules. scitechnol.com This approach is particularly valuable for prioritizing which novel compounds to synthesize and test, thereby saving time and resources. One common method is the development of Quantitative Structure-Activity Relationship (QSAR) models.

In the context of xyloketal research, a 3D-QSAR model was developed for a series of newly synthesized derivatives to predict their protective activity against H₂O₂-induced injury in human umbilical vein endothelial cells (HUVECs). mdpi.com This model established a mathematical relationship between the three-dimensional properties of the molecules and their observed biological activities. mdpi.com The statistical robustness of the model was validated, demonstrating good predictive ability. mdpi.com

The table below shows a comparison of the actual (experimental) and predicted biological activities for some of the xyloketal derivatives from that study, illustrating the utility of the predictive model.

Compound NumberExperimental Activity (% Cell Viability)Predicted Activity (% Cell Viability)Reference
23 83.0782.59 mdpi.com
24 86.0886.41 mdpi.com
31 (Xyloketal B) Not specified in this formatNot specified in this format mdpi.com

Note: The table is illustrative of the type of data generated from such models. The original source provides more extensive data.

Such predictive models, often built using techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA), can guide the design of new derivatives with potentially enhanced activity. mdpi.comresearchgate.net By analyzing the graphical output of the model (CoMSIA maps), researchers can identify regions of the molecule where modifications, such as adding or removing certain chemical groups, are likely to improve biological efficacy. mdpi.comresearchgate.net

Future Directions and Research Perspectives for Xyloketal D

Addressing Challenges in Scalable Synthesis and Supply

A primary hurdle in the extensive study and development of Xyloketal D is its limited supply. preprints.org Isolation from its natural source, the mangrove fungus Xylaria sp., yields very small quantities, which is insufficient for thorough biological evaluation and preclinical studies. preprints.orgmdpi.com The structural complexity of this compound, characterized by a polycyclic ketal core and specific stereochemistry, makes traditional chemical synthesis a multi-step, challenging, and often low-yielding process. nih.govhuarenscience.comresearchgate.net

To address these supply issues, researchers are increasingly turning to innovative synthetic strategies. A particularly promising approach is chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the efficiency of chemical reactions. nih.gov One successful method involves a one-pot chemoenzymatic cascade utilizing the non-heme iron (NHI) dependent monooxygenase enzyme, ClaD. mdpi.comnih.gov This enzyme performs a selective benzylic hydroxylation on a resorcinol (B1680541) precursor. nih.gov The resulting intermediate spontaneously forms a reactive ortho-quinone methide (o-QM), which is then trapped by a chiral dienophile in a Diels-Alder reaction to produce (−)-Xyloketal D. nih.govcdnsciencepub.comnih.gov This chemoenzymatic cascade has been shown to be efficient, achieving yields of 64%. preprints.orgnih.gov

The development of such biocatalytic and chemoenzymatic methods is crucial as it not only offers a more scalable and sustainable route to this compound but also provides a platform for synthesizing other members of the xyloketal family. nih.govresearchgate.net Overcoming the hurdles of scalable synthesis is a critical step toward enabling the advanced preclinical and potential clinical investigations necessary to develop this compound as a therapeutic agent. mdpi.comhuarenscience.com

Exploration of Undiscovered Biological Targets and Mechanisms

While this compound is a known inhibitor of acetylcholine (B1216132) esterase and exhibits L-calcium channel blocking activity, its full spectrum of biological targets and mechanisms of action remains largely unexplored. nih.govsfu.ca The neuroprotective and antioxidant effects suggest that its interactions within biological systems are complex and likely involve multiple pathways. preprints.orgnih.gov Future research is aimed at moving beyond these known activities to create a comprehensive biological profile.

Bioinformatic approaches are proving to be powerful tools for this exploratory work. For instance, studies on the closely related analogue, Xyloketal B, have used predictive servers to identify a vast network of potential molecular interactions. dovepress.comresearchgate.net One such analysis predicted that Xyloketal B could regulate over 324 functional proteins and 61 related signaling pathways, highlighting the compound's potential for polypharmacology. dovepress.comresearchgate.net Given the structural similarity, it is highly probable that this compound interacts with a similarly broad and complex network of targets. Future research will likely apply these in silico screening methods directly to this compound to generate hypotheses for laboratory validation.

Investigating these predicted targets could reveal novel mechanisms for its neuroprotective effects and potentially identify applications in other diseases. Elucidating these undiscovered pathways is essential for understanding its therapeutic potential and for designing next-generation analogues with improved target specificity. dovepress.com

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Specificity

Building upon the natural scaffold of this compound, a key research direction is the rational design and synthesis of advanced analogues with superior therapeutic properties. nih.gov Although natural xyloketals possess interesting bioactivities, they may have limitations such as moderate potency or suboptimal pharmacokinetic properties. researchgate.netnih.gov Structural modification offers a pathway to overcome these limitations and develop candidates with enhanced potency and greater target specificity. nih.govmdpi.com

Researchers have begun to synthesize and evaluate a variety of xyloketal derivatives. researchgate.netacs.org These efforts often involve modifying the aromatic core or the bicyclic ketal moiety to explore structure-activity relationships (SAR). researchgate.netmdpi.com For example, a series of demethyl analogues of xyloketals, including a derivative of this compound, have been prepared to probe the role of specific functional groups. sfu.ca Other work has focused on creating derivatives of the related Xyloketal B to enhance vasorelaxation and neuroprotective actions against oxidative stress. nih.govacs.org One study designed and synthesized 39 novel xyloketal derivatives and tested their antioxidant and neuroprotective capabilities in zebrafish and C. elegans models, identifying several compounds with stronger activity than the parent molecule. nih.gov

These studies demonstrate that the xyloketal structure is a viable template for chemical elaboration. Future work will continue to leverage synthetic chemistry to create diverse libraries of analogues. dp.tech This approach, guided by computational modeling and biological screening, aims to produce new chemical entities based on the this compound framework that are optimized for therapeutic use. dovepress.comsemanticscholar.org

Development of Novel Analytical Methodologies for Complex Matrices

The ability to accurately quantify a drug candidate in biological samples is fundamental to understanding its pharmacokinetics and metabolism. For this compound, the development of robust analytical methods capable of detecting it within complex biological matrices such as plasma, urine, or tissue is a critical area of future research. researchgate.netmdpi.com The main challenges in this field are often the low concentration of the analyte and the "matrix effect," where other components in the sample can interfere with the measurement, leading to inaccurate results. eijppr.comrsc.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity. researchgate.netrsc.org A validated HPLC method with UV detection has already been successfully developed for the quantification of Xyloketal B in rat plasma, demonstrating good precision, accuracy, and recovery. researchgate.net This method involved a liquid-liquid extraction step to isolate the compound from plasma components before analysis. researchgate.net

Future efforts for this compound will likely focus on developing and validating similar, highly sensitive LC-MS/MS methods. researchgate.net These modern techniques can provide the low limits of quantification necessary for detailed pharmacokinetic studies. researchgate.net Furthermore, research may explore advanced sample preparation techniques, such as solid-phase extraction, to more effectively remove interfering substances and minimize the matrix effect, ensuring the generation of reliable data for preclinical and clinical development. nih.gov

Potential for this compound as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound and its analogues have significant value as research tools in chemical biology. dp.tech Small molecules that selectively interact with specific biological targets are invaluable for probing cellular pathways and elucidating the function of proteins in health and disease. dovepress.com

Given its known activity as an acetylcholine esterase inhibitor and L-calcium channel blocker, this compound can be used to study the roles of these targets in neurological processes. nih.govsfu.ca Furthermore, as new biological targets are discovered (as discussed in section 8.2), this compound could become a valuable probe for studying these novel pathways. For instance, xyloketal derivatives are already being used in disease models for Parkinson's and Huntington's disease to investigate the underlying molecular mechanisms of neurodegeneration and to study how mHtt protein aggregates can be cleared. nih.govdovepress.com

The development of a library of synthetic analogues with varied potency and selectivity further enhances its utility as a research tool. researchgate.net By comparing the effects of different analogues, researchers can dissect complex biological processes and validate potential drug targets. The continued synthesis of xyloketal-based probes will provide powerful tools for the broader scientific community to explore the intricacies of cellular function and disease pathology.

Q & A

Basic Research: What are the standard protocols for synthesizing Xyloketal D, and how do stereochemical considerations influence its characterization?

This compound is typically synthesized via a domino reaction involving phloroglucinol derivatives and α,β-unsaturated ketones. For example, Krohn et al. (cited in ) used a reaction between methylated phloroglucinol and rac-12 (an α,β-unsaturated ketone) to yield racemic this compound (rac-4a/4b). Key steps include:

  • Stereochemical control : The B and C rings predominantly adopt a cis configuration due to thermodynamic stabilization during ketal formation .
  • Characterization : NMR (¹H and ¹³C) and MS are critical for distinguishing diastereoisomers (e.g., syn,anti vs. syn,syn configurations) and enantiomers. Overlapping NMR signals often require advanced techniques like 2D-COSY or NOESY to resolve .

Advanced Research: How can researchers resolve contradictions in bioactivity data across studies, such as discrepancies in this compound’s efficacy in oxidative stress models?

Contradictions often arise from variations in experimental design:

  • Model systems : For example, this compound’s protective effects against H2O2-induced HUVEC injury were dose-dependent (10–50 μM), but results may differ in neuronal or cancer cell lines due to tissue-specific uptake or metabolism .
  • Statistical rigor : Use Shapiro-Wilk tests to confirm data normality and apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. highlights p < 0.05 as a significance threshold, but effect sizes (e.g., Cohen’s d) should also be reported .

Basic Research: What in vitro assays are commonly used to evaluate this compound’s antioxidant and anti-inflammatory properties?

Standard assays include:

  • ROS scavenging : DCFH-DA fluorescence to measure intracellular ROS levels in HUVECs or SH-SY5Y cells .
  • Anti-inflammatory activity : ELISA-based quantification of TNF-α, IL-6, or NF-κB in microglia (e.g., BV2 cells) treated with LPS and this compound .
  • Dosage optimization : Dose-response curves (e.g., 0–100 μM) with IC50 calculations are critical for determining therapeutic windows .

Advanced Research: How does this compound modulate PI3K/Akt and MEK/ERK signaling pathways in glioblastoma, and what experimental validation is required?

Xyloketal B (a structural analog) suppresses TRPM7 currents in glioma cells, leading to downstream inhibition of p-Akt and p-ERK1/2. For this compound:

  • Mechanistic validation : Use Western blotting to quantify pathway proteins (e.g., p-Akt/t-Akt ratios) in U251 glioblastoma cells. Include controls with pathway inhibitors (e.g., LY294002 for PI3K) .
  • Functional assays : Combine proliferation (MTT) and migration (Transwell) assays with siRNA knockdown of TRPM7 to confirm target specificity .

Basic Research: What are the challenges in achieving enantiomeric purity during this compound synthesis, and how do racemic mixtures impact biological studies?

  • Synthetic limitations : this compound is often produced as a racemic mixture (rac-4a/4b) due to the absence of asymmetric catalysts in condensation reactions. This results in a 1:1 ratio of diastereoisomers (syn,anti vs. syn,syn) .
  • Biological implications : Enantiomers may exhibit divergent bioactivities. For example, one enantiomer might inhibit TRPM7, while the other could have off-target effects. Chiral HPLC or enzymatic resolution is recommended for isolating active isomers .

Advanced Research: How can computational methods enhance the design of novel Xyloketal derivatives with improved pharmacokinetic properties?

  • QSAR modeling : Use tools like Schrödinger’s Maestro to correlate structural features (e.g., logP, polar surface area) with bioavailability. Derivatives like C53N (a diethylamine salt) show improved solubility due to increased polarity .
  • Docking studies : Predict binding affinities to targets like TRPM7 or PI3K using AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of TRPM7’s kinase domain) .

Basic Research: What are the best practices for replicating in vivo studies on this compound’s neuroprotective effects, such as in mild traumatic brain injury (mTBI) models?

  • Animal models : Use C57BL/6 mice subjected to controlled cortical impact. Assess glial activation via Iba1 (microglia) and GFAP (astrocytes) immunohistochemistry at 24–72 hours post-injury .
  • Dosage administration : Intraperitoneal injection (40–100 mg/kg) is common, but bioavailability studies are needed to confirm brain penetration .

Advanced Research: How do researchers address the metabolic instability of this compound in hepatic models, and what structural modifications improve its half-life?

  • Metabolic profiling : Incubate this compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS. Common modifications include glucuronidation or hydroxylation .
  • Derivatization : Introduce methyl groups at metabolically labile sites (e.g., C-5 position) or replace ester linkages with amides (as in C53N) to reduce CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xyloketal D
Reactant of Route 2
Reactant of Route 2
Xyloketal D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.